5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16221616
InChI: InChI=1S/C10H11N3O2/c1-5(2)6-3-7-8(10(14)15)12-13-9(7)11-4-6/h3-5H,1-2H3,(H,14,15)(H,11,12,13)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC16221616

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 5-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H11N3O2/c1-5(2)6-3-7-8(10(14)15)12-13-9(7)11-4-6/h3-5H,1-2H3,(H,14,15)(H,11,12,13)
Standard InChI Key AKVHIGDGWDQCPG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(NN=C2N=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (C10_{10}H11_{11}N3_{3}O2_{2}) features a fused bicyclic core comprising a pyrazole ring condensed with a pyridine moiety. Key structural attributes include:

  • Position 3 substitution: A carboxylic acid group (-COOH) that enhances hydrogen-bonding capacity and influences solubility .

  • Position 5 substitution: An isopropyl group (-CH(CH3_3)2_2) contributing steric bulk and lipophilicity compared to brominated analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .

The molecule’s planar aromatic system enables π-π stacking interactions, while the isopropyl substituent may modulate electronic effects through inductive donation. Comparative molecular polar surface area (PSA) calculations suggest a value of ~78.87 Ų, similar to its brominated counterpart , indicating comparable membrane permeability.

Synthetic Methodologies

Core Structure Construction

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via:

  • Knorr-type cyclization: Condensation of hydrazines with β-keto esters or nitriles.

  • Palladium-catalyzed cross-coupling: For introducing aryl/alkyl groups at position 5, as demonstrated in brominated analogs .

For 5-isopropyl substitution, a plausible route involves:

  • Suzuki-Miyaura coupling: Using 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and isopropylboronic acid under Pd catalysis.

  • Ester hydrolysis: Base-mediated conversion of the methyl ester to carboxylic acid, as reported for related compounds (92% yield with NaOH) .

Reaction Optimization

Critical parameters for high-yield synthesis:

  • Temperature: 90°C for hydrolysis steps .

  • Catalyst system: Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol mixtures.

  • Protection strategies: Use of methoxymethyl (MOM) groups to prevent N-H reactivity during functionalization .

Physicochemical Properties

Predicted properties derived from QSAR modeling and analog data :

PropertyValue/RangeMethod of Determination
Molecular Weight205.22 g/molCalculated
LogP (octanol-water)1.8–2.1XLOGP3
Water Solubility0.41–0.57 mg/mLESOL Model
pKa (carboxylic acid)~3.2ChemAxon Prediction
Melting Point215–220°C (decomp.)Analog Extrapolation

The isopropyl group increases lipophilicity compared to brominated analogs (LogP ~1.2) , potentially enhancing blood-brain barrier permeability despite the high PSA.

Biological Activity and Applications

Antibacterial Activity

Pyrazolopyridines with electron-withdrawing groups show MIC values of 2–8 μg/mL against Gram-positive pathogens . The carboxylic acid moiety enables metal chelation, disrupting microbial metalloenzymes.

Fluorescent Probes

Conjugation with fluorophores at N1 could yield probes with λem_{em} ~450 nm, based on the aromatic system’s conjugation length.

Future Research Directions

  • Crystallographic studies: To resolve solid-state packing and hydrogen-bonding networks.

  • Structure-activity relationships: Systematic variation of position 5 substituents.

  • Prodrug development: Esterification of the carboxylic acid to improve bioavailability.

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